molecular formula C13H13N B6079660 2,3-dimethyl-6-phenylpyridine CAS No. 27068-61-7

2,3-dimethyl-6-phenylpyridine

Cat. No.: B6079660
CAS No.: 27068-61-7
M. Wt: 183.25 g/mol
InChI Key: XNULOZZMFMHFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-6-phenylpyridine is a specialty organic compound featuring a pyridine core that is disubstituted with methyl groups at the 2 and 3 positions and a phenyl ring at the 6 position. This specific substitution pattern places it within a class of chemicals known to have significant value in medicinal chemistry and pharmaceutical research. Pyridine derivatives are privileged structures in drug discovery, with over 7,000 existing drug moieties containing a pyridine analog in their pharmacophore . The incorporation of a pyridine ring into a molecular structure is a common strategy to enhance key pharmacological properties, including metabolic stability, aqueous solubility, and overall biological activity . Although the specific biological data for this compound is limited in the public domain, structurally similar phenylpyridine and dimethylpyridine compounds are frequently investigated for their activity on the central nervous system (CNS). Research on analogous molecules has shown that pyridine derivatives can act on various therapeutic targets, such as GABA-A receptors, NMDA receptors, and ion channels (sodium, calcium), which are relevant for developing potential anticonvulsant and antidepressant agents . Furthermore, recent studies have identified novel 4-phenylpyridine-2-one derivatives as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, representing a promising approach for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia . This compound serves as a versatile chemical intermediate for synthesizing more complex molecules and is a candidate for hit-to-lead optimization in various drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-8-9-13(14-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNULOZZMFMHFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363665
Record name 2,3-dimethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27068-61-7
Record name 2,3-dimethyl-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethyl 6 Phenylpyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in 2,3-dimethyl-6-phenylpyridine governs its basicity and nucleophilicity. This inherent reactivity allows the nitrogen to readily participate in several fundamental chemical transformations, including protonation, alkylation, and oxidation.

Protonation: The pyridine nitrogen can be protonated by acids to form the corresponding pyridinium (B92312) salt. The basicity of this compound is influenced by the electronic effects of its substituents. The methyl groups at the 2- and 3-positions are electron-donating, which increases the electron density on the nitrogen atom, making it more basic compared to unsubstituted pyridine. Conversely, the phenyl group at the 6-position can exert a mild electron-withdrawing inductive effect, which slightly counteracts the effect of the methyl groups.

Alkylation: The nucleophilic nitrogen atom can attack alkyl halides in an SN2 reaction to form N-alkylpyridinium salts. The rate of this reaction is sensitive to the steric hindrance around the nitrogen atom. The presence of the methyl group at the 2-position and the phenyl group at the 6-position creates significant steric bulk, which can hinder the approach of the alkylating agent.

Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine, with the oxygen atom being able to act as a nucleophile or a directing group in subsequent reactions.

Electrophilic Aromatic Substitution Patterns on the Pyridine and Phenyl Rings

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com However, the substituents on the this compound molecule play a crucial role in directing the regioselectivity of such reactions.

The pyridine ring itself is deactivated, and if substitution occurs, it is predicted to favor the C-5 position, which is meta to the deactivating nitrogen atom and avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen. youtube.com The electron-donating methyl groups at C-2 and C-3 would further activate the pyridine ring, though the steric hindrance they impose, along with the phenyl group at C-6, would significantly influence the accessibility of the ring positions to incoming electrophiles.

In contrast, the phenyl ring is activated towards electrophilic aromatic substitution. The pyridine ring acts as a deactivating group on the phenyl ring through its electron-withdrawing inductive effect. However, as a substituent, the pyridine ring directs incoming electrophiles to the ortho and para positions of the phenyl ring. Steric hindrance from the pyridine ring and its methyl substituents would likely favor substitution at the para position of the phenyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions would likely proceed under harsh conditions, and the substitution pattern would be a result of the interplay between the electronic directing effects of the substituents and steric hindrance.

Nucleophilic Attack and Addition Reactions on the Pyridine System

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). youtube.com For this compound, the potential sites for nucleophilic attack are the C-4 and C-6 positions. However, the C-6 position is already substituted with a phenyl group, and the C-2 position is substituted with a methyl group.

A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide (NaNH2). wikipedia.orgslideshare.net In this reaction, a nucleophilic amide ion (NH2-) attacks an electron-deficient carbon atom in the pyridine ring. wikipedia.org For this compound, the most likely position for attack would be the C-4 position, as the C-2 and C-6 positions are sterically hindered by the methyl and phenyl groups, respectively. The reaction would proceed through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate, followed by the elimination of a hydride ion. wikipedia.org

The presence of the electron-donating methyl groups at the C-2 and C-3 positions would slightly decrease the electrophilicity of the pyridine ring, potentially making nucleophilic attack less favorable compared to unsubstituted pyridine. However, the reaction can still be driven to completion under appropriate conditions.

Redox Chemistry of the this compound Scaffold

The redox chemistry of this compound involves both oxidation and reduction of the pyridine and phenyl rings.

Oxidation: As mentioned in section 3.1, the pyridine nitrogen can be oxidized to an N-oxide. The pyridine ring itself can undergo oxidative degradation under harsh conditions. The phenyl group can also be oxidized, for example, through hydroxylation or cleavage of the aromatic ring, depending on the oxidizing agent and reaction conditions. In some cases, oxidative dimerization can occur, as has been observed for other 2-phenylpyridine (B120327) derivatives in the presence of a copper(II) mediator. researchgate.net

Reduction: The pyridine ring can be reduced to a dihydropyridine, tetrahydropyridine, or piperidine (B6355638) derivative using various reducing agents. Catalytic hydrogenation, for example, using hydrogen gas with a metal catalyst such as palladium or platinum, can fully saturate the pyridine ring. The phenyl group can also be reduced to a cyclohexyl group under more forcing hydrogenation conditions. The specific product obtained depends on the choice of catalyst, solvent, temperature, and pressure.

The electrochemical behavior of related pyridinophane complexes has been studied, revealing that substitutions on the pyridine ring can significantly shift the redox potentials of the metal center. nih.gov This suggests that the electronic properties of this compound would influence its own electrochemical properties and those of its metal complexes.

Transition Metal-Mediated Transformations and Coordination Chemistry

This compound, with its pyridine nitrogen and the potential for C-H activation on the phenyl ring, is an interesting ligand for transition metal coordination. The pyridine nitrogen acts as a good σ-donor, while the phenyl group can participate in cyclometalation reactions. Phenylpyridine derivatives are well-known for forming stable complexes with a variety of transition metals, including iridium, platinum, and palladium. wikipedia.orgrsc.orgresearchgate.net These complexes often exhibit interesting photophysical properties and catalytic activity. wikipedia.org

The steric bulk provided by the two methyl groups and the phenyl group can influence the coordination geometry and the stability of the resulting metal complexes. This steric hindrance can also be exploited to control the reactivity of the metal center.

Ligand Exchange Dynamics

In transition metal complexes of this compound, the pyridine ligand can be replaced by other ligands in a process known as ligand exchange. The rate of ligand exchange is influenced by several factors, including the nature of the metal, the other ligands in the coordination sphere, and the steric and electronic properties of the incoming and outgoing ligands.

The significant steric hindrance around the nitrogen atom in this compound would likely slow down the rate of its displacement from a metal center compared to less hindered pyridine ligands. This can lead to more robust and stable metal complexes. Conversely, the coordination of this compound to a metal center might be slower than that of smaller ligands.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metal complexes.

Oxidative Addition: In this process, a metal center with a low oxidation state is oxidized by the addition of a substrate, which is cleaved and its fragments are added to the metal. For example, an aryl halide can undergo oxidative addition to a palladium(0) complex to form a palladium(II) species. acs.orgchemrxiv.orgresearchgate.net The electron-rich nature of the pyridine ring in this compound, due to the methyl substituents, could enhance the electron density on a coordinated metal center, potentially facilitating oxidative addition reactions. Reduced iron complexes with pyridine-based ligands have been shown to promote the oxidative addition of C-H, H-H, and Si-H bonds. princeton.edu

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on a metal center couple and are eliminated, reducing the oxidation state of the metal. This step is often the product-forming step in cross-coupling reactions. The steric crowding around the metal center in a complex of this compound could influence the rate and selectivity of reductive elimination. Studies on nickel-polypyridine complexes have shown that steric encumbrance can promote C-C reductive elimination. nih.gov

The table below summarizes the expected reactivity of this compound in various chemical transformations.

Reaction TypeReactive Site(s)Expected OutcomeKey Influencing Factors
Protonation Pyridine NitrogenFormation of pyridinium saltElectron-donating methyl groups increase basicity.
Alkylation Pyridine NitrogenFormation of N-alkylpyridinium saltSteric hindrance from 2-methyl and 6-phenyl groups.
N-Oxidation Pyridine NitrogenFormation of N-oxideReactivity of the nitrogen lone pair.
Electrophilic Aromatic Substitution C-5 of Pyridine, ortho/para of PhenylSubstitution on the phenyl ring is more likely.Deactivating pyridine ring, directing effect of substituents, steric hindrance.
Nucleophilic Attack (e.g., Chichibabin) C-4 of PyridineAmination at the C-4 position.Steric hindrance at C-2 and C-6, electron-donating methyl groups.
Oxidation Pyridine N, Pyridine Ring, Phenyl RingN-oxide formation, ring degradation.Oxidizing agent, reaction conditions.
Reduction Pyridine Ring, Phenyl RingFormation of di/tetra-hydropyridine, piperidine.Reducing agent, catalyst, reaction conditions.
Metal Coordination Pyridine Nitrogen, Phenyl C-HFormation of metal complexes, cyclometalation.Steric bulk, electronic properties of the ligand.
Ligand Exchange Metal-Nitrogen BondSlower exchange rates due to steric hindrance.Nature of metal and other ligands.
Oxidative Addition/Reductive Elimination Coordinated Metal CenterFacilitated oxidative addition, sterically influenced reductive elimination.Electronic and steric properties of the ligand.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Probes

Detailed experimental data from kinetic and spectroscopic studies on the reaction mechanisms of this compound are not extensively reported in the scientific literature. The elucidation of its reaction pathways, therefore, relies on general principles of pyridine chemistry and the anticipated electronic and steric influences of its substituents.

Hypothetically, kinetic investigations of reactions such as N-alkylation or oxidation would be instrumental. For a hypothetical reaction with an alkyl halide, one would expect the rate to be dependent on the concentration of both the pyridine and the alkyl halide, suggesting a bimolecular nucleophilic substitution (SN2) mechanism.

Table 1: Hypothetical Kinetic Data for the N-Alkylation of this compound with Methyl Iodide

Experiment[this compound] (mol/L)[Methyl Iodide] (mol/L)Initial Rate (mol/L·s)
10.10.1Data Not Available
20.20.1Data Not Available
30.10.2Data Not Available
This table is illustrative and does not contain real experimental data.

Spectroscopic monitoring would be essential to probe the reaction progress and identify any intermediates. For instance, in an electrophilic aromatic substitution reaction, one might use low-temperature NMR spectroscopy to attempt to observe the formation of a sigma complex (Wheland intermediate). The characteristic shifts in the 1H and 13C NMR spectra would provide evidence for the structure of such an intermediate.

Table 2: Anticipated Spectroscopic Signatures for a Hypothetical Reaction Intermediate

Spectroscopic TechniqueIntermediateExpected Observations
1H NMRSigma ComplexAppearance of a new upfield signal for the sp3-hybridized ring carbon bearing the electrophile and the original proton. Downfield shifts for the remaining aromatic protons.
13C NMRSigma ComplexAppearance of a new signal in the aliphatic region for the sp3-hybridized carbon. Significant shifts in the signals of the other ring carbons.
FT-IRN-OxideAppearance of a strong N-O stretching band.
This table is based on theoretical expectations and does not represent observed data.

Without dedicated research, any discussion on the specific reaction mechanisms of this compound remains speculative. Future studies are necessary to provide the empirical data required for a thorough and accurate understanding of its chemical reactivity.

Advanced Structural and Spectroscopic Characterization for Elucidation of 2,3 Dimethyl 6 Phenylpyridine Architectures

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions that govern the supramolecular architecture.

Analysis of Bond Lengths, Angles, and Torsional Dihedral Angles

The molecular geometry of 2,3-dimethyl-6-phenylpyridine is defined by the spatial relationship between its constituent pyridine (B92270) and phenyl rings, as well as the attached methyl groups.

Expected Bond Lengths and Angles: The bond lengths within the pyridine and phenyl rings are expected to exhibit values characteristic of aromatic systems. Carbon-carbon bond lengths within the rings would average around 1.39 Å, while carbon-nitrogen bonds in the pyridine ring would be slightly shorter. The single bond connecting the phenyl and pyridine rings (C-C) would be in the range of 1.48-1.50 Å. The carbon-carbon single bonds of the methyl groups to the pyridine ring are anticipated to be approximately 1.51 Å. rsc.orgrsc.org

The bond angles within the aromatic rings are expected to be close to 120°. The geometry around the methyl-substituted carbons on the pyridine ring might show slight distortions from this ideal angle due to steric interactions.

Torsional Dihedral Angles: A key structural feature is the torsional or dihedral angle between the planes of the pyridine and phenyl rings. This angle is influenced by the steric hindrance between the ortho-protons of the phenyl group and the substituents on the pyridine ring. In the case of this compound, a significant twist between the two rings is expected to minimize steric clash. For comparison, in dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the dihedral angle between the benzene (B151609) and pyridine rings is 75.51(4)°. nih.gov A similar non-planar conformation is anticipated for this compound.

Interactive Data Table: Expected Bond Parameters for this compound

ParameterAtom 1Atom 2Atom 3Atom 4Expected Value
Bond Length C (pyridine)C (phenyl)~1.49 Å
Bond Length C (aromatic)C (aromatic)~1.39 Å
Bond Length C (pyridine)N (pyridine)~1.34 Å
Bond Length C (pyridine)C (methyl)~1.51 Å
Bond Angle C (aromatic)C (aromatic)C (aromatic)~120°
Torsion Angle C (pyridine)C (pyridine)C (phenyl)C (phenyl)Significant twist expected

Investigation of Intermolecular Interactions in Crystal Lattices (e.g., C–H···O, C–H···N, π–π stacking)

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. mdpi.com For this compound, the following interactions are expected to play a crucial role in its supramolecular assembly:

C–H···N Interactions: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor for weak C-H···N interactions with hydrogen atoms from the methyl groups or the phenyl ring of neighboring molecules. nih.gov

π–π Stacking: The aromatic phenyl and pyridine rings can engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be either face-to-face or offset. researchgate.netresearchgate.netnih.gov The presence of methyl groups might influence the geometry of this stacking.

C–H···π Interactions: The hydrogen atoms of the methyl groups can interact with the π-electron clouds of the phenyl or pyridine rings of adjacent molecules. nih.gov

In the absence of strong hydrogen bond donors like -OH or -NH groups, the crystal packing of this compound would be primarily governed by a combination of these weaker C-H···N, π–π, and C-H···π interactions, leading to a complex three-dimensional network. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. rsc.org While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for probing spatial proximities. slideshare.netemerypharma.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of 2D NMR experiments would be employed to fully characterize this compound. princeton.edursc.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to identify which protons are adjacent to each other in the molecule. For instance, it would show correlations between the protons on the pyridine ring and those on the phenyl ring if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For example, the protons of the methyl groups would show correlations to the C2, C3, and C4 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It is crucial for determining the conformation of the molecule in solution. For this compound, NOESY could provide evidence for the through-space proximity of the methyl groups and the phenyl ring protons, confirming the torsional angle between the rings.

Interactive Data Table: Expected NMR Data for this compound in CDCl₃

Atom(s)TechniqueExpected Chemical Shift (ppm) / Correlation
¹H NMR
Phenyl-H¹H~7.2 - 7.8
Pyridine-H¹H~7.0 - 8.5
Methyl-H¹H~2.3 - 2.6
¹³C NMR
Phenyl-C¹³C~125 - 140
Pyridine-C¹³C~120 - 160
Methyl-C¹³C~20 - 25
2D NMR
Pyridine-H ↔ Pyridine-HCOSYCorrelation expected for adjacent protons
Phenyl-H ↔ Phenyl-HCOSYCorrelation expected for ortho, meta, para protons
Pyridine-H ↔ Pyridine-CHSQCDirect bond correlation
Methyl-H ↔ Methyl-CHSQCDirect bond correlation
Methyl-H ↔ Pyridine-C (2,3,4)HMBC2- and 3-bond correlations expected
Phenyl-H ↔ Pyridine-C (6)HMBC2- and 3-bond correlations expected
Methyl-H ↔ Phenyl-HNOESYCorrelation would indicate spatial proximity

Solid-State NMR Spectroscopy for Amorphous or Polymeric Forms

Solid-state NMR (ssNMR) is an indispensable technique for characterizing materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids, polymers, or microcrystalline powders. It provides information about the local structure, conformation, and dynamics in the solid state. For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Measure C-N and C-C bond distances through advanced techniques.

Probe the polymorphism of the compound, as different crystalline forms would yield distinct ssNMR spectra.

Characterize the dynamics of the methyl groups and the phenyl ring rotation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.orgjkps.or.kr The resulting spectra provide a fingerprint of the compound and allow for the identification of its functional groups.

For this compound, the following vibrational modes would be expected:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are expected to produce a series of bands in the 1400-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic rings and the methyl groups would be found in the 600-1500 cm⁻¹ region. The pattern of out-of-plane bending bands is often characteristic of the substitution pattern on the aromatic rings.

Ring Vibrations: Skeletal vibrations of the pyridine and phenyl rings will also give rise to characteristic absorptions.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the non-polar bonds, which are often weak in the IR spectrum. This includes the C-C stretching of the phenyl ring and the symmetric breathing modes of the rings.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=C / C=N Stretch1400 - 1650IR, Raman
C-H Bend (out-of-plane)690 - 900IR
C-H Bend (in-plane)1000 - 1300IR
Methyl C-H Bend~1375, ~1450IR

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds and for elucidating their structure through the analysis of fragmentation patterns. In the case of this compound, HRMS provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of its precise molecular formula.

The exact mass of this compound has been determined to be 183.10500 Da. chemsrc.com This precise mass measurement allows for the confident assignment of the molecular formula C₁₃H₁₃N, distinguishing it from other potential isobaric compounds.

Table 1: High-Resolution Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₁₃H₁₃N chemsrc.com
Molecular Weight183.24900 chemsrc.com
Exact Mass183.10500 chemsrc.com

The analysis of fragmentation pathways provides further structural confirmation. While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry suggest likely fragmentation patterns for this class of compounds. The fragmentation of related nitrogen-containing heterocyclic compounds and substituted pyridines typically involves characteristic losses. mdpi.commassbank.eu For this compound, the molecular ion ([M]⁺) would be observed at m/z 183.10500. Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 168.0831, arising from the cleavage of one of the methyl groups from the pyridine ring.

Loss of a hydrogen cyanide (HCN) molecule: A common fragmentation pathway for pyridine rings, leading to a fragment ion.

Cleavage of the phenyl group: Loss of the phenyl radical (•C₆H₅) would produce a fragment corresponding to the dimethylpyridine cation.

Ring fragmentation: The pyridine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

A detailed analysis of the relative abundances of these fragment ions in the mass spectrum would provide a comprehensive picture of the molecule's stability and bonding.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Enantiomerically Enriched Derivatives

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules. aps.org Although this compound itself is not chiral, the introduction of a chiral center, for instance through substitution, would result in enantiomers. For any such enantiomerically enriched derivatives, CD and ORD would be critical for their stereochemical assignment.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. Enantiomers will produce mirror-image CD spectra, with positive or negative Cotton effects at specific wavelengths corresponding to electronic transitions. The sign and magnitude of these Cotton effects can be correlated with the absolute configuration of the stereocenter, often through comparison with theoretical calculations or with data from structurally related compounds of known configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve plots this rotation against wavelength. Similar to CD, enantiomers will exhibit mirror-image ORD curves. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry.

Computational and Theoretical Studies on 2,3 Dimethyl 6 Phenylpyridine Systems

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for analyzing molecular systems. These first-principles approaches are used to solve the electronic Schrödinger equation, providing detailed insights into electron distribution and energy levels, which are fundamental to a molecule's properties and reactivity.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry—must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest possible energy on the potential energy surface.

For 2,3-dimethyl-6-phenylpyridine, a key structural parameter is the dihedral angle between the planes of the pyridine (B92270) and phenyl rings. Due to steric hindrance from the methyl group at the 2-position and the ortho-hydrogens of the phenyl ring, a completely planar conformation is energetically unfavorable. Computational optimization would likely reveal a twisted structure. In a related compound, dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, the dihedral angle between the pyridine and benzene (B151609) rings was found to be 75.51(4)°. nih.gov For this compound, the calculated dihedral angle is expected to be significant, influencing the degree of electronic conjugation between the two aromatic systems. The conformational landscape, explored by rotating this bond, would show a distinct energy minimum corresponding to this twisted geometry.

Table 1: Predicted Geometrical Parameters for this compound (Note: This table presents hypothetical data based on typical DFT calculation results for similar structures.)

ParameterPredicted ValueDescription
C-N-C (Pyridine)~117°Bond angle within the pyridine ring.
C-C (Inter-ring)~1.49 ÅBond length between the pyridine and phenyl rings.
Dihedral Angle~45° - 60°The twist angle between the pyridine and phenyl rings.
C-H (Methyl)~1.09 ÅAverage bond length of methyl C-H.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.ukwikipedia.org The energy of these orbitals and the gap between them are critical indicators of a molecule's chemical stability and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a reaction. For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenyl ring and the methyl groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the primary electron acceptor. The LUMO is anticipated to be centered on the more electron-deficient pyridine ring, which is an electron-withdrawing heterocycle. acs.orgacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of chemical hardness and kinetic stability. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. acs.orgacs.org DFT calculations for similar N-heterocyclic aromatic compounds show energy gaps typically in the range of 4-5 eV. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Note: This table presents hypothetical data based on typical DFT calculation results.)

OrbitalEnergy (eV)Description and Predicted Localization
HOMO-6.2 eVElectron-donating orbital; localized on the phenyl ring.
LUMO-1.5 eVElectron-accepting orbital; localized on the pyridine ring.
HOMO-LUMO Gap 4.7 eV Indicates high chemical stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for predicting how a molecule will interact with other species, particularly electrophiles and nucleophiles. uni-muenchen.de The MEP is color-coded: regions of negative potential (typically red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.netpreprints.org

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the pyridine ring, due to its lone pair of electrons. This site is the primary center for protonation and coordination with Lewis acids. researchgate.net Conversely, positive potential would be found around the hydrogen atoms of the methyl groups and the phenyl ring, making them potential sites for interaction with nucleophiles.

Investigation of Non-Covalent Interactions

Non-covalent interactions are the subtle forces that dictate how molecules recognize and assemble with one another in the solid state and in solution. Though weaker than covalent bonds, their cumulative effect is crucial for determining crystal packing, solubility, and biological activity.

While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···X hydrogen bonds. The hydrogen atoms on the methyl groups and the aromatic rings are slightly acidic and can act as weak donors.

C-H···N Interactions: In a crystal lattice, the hydrogen atoms of a methyl group or the phenyl ring on one molecule could form a weak hydrogen bond with the electron-rich nitrogen atom of a neighboring molecule. nih.gov

The energy of these interactions is typically low, in the range of -1 to -4 kcal/mol, but they are highly directional and collectively play a significant role in stabilizing the crystal packing.

Aromatic stacking, or π–π interaction, is a fundamental non-covalent force that occurs between aromatic rings. libretexts.org This interaction arises from a combination of electrostatic, dispersion, and Pauli repulsion forces. rsc.orgnih.gov For this compound, two primary types of stacking can be envisioned between molecules in a condensed phase:

Pyridine-Phenyl Stacking: The pyridine ring of one molecule can stack with the phenyl ring of an adjacent molecule.

Phenyl-Phenyl or Pyridine-Pyridine Stacking: Interactions between identical rings of neighboring molecules are also possible.

Table 3: Characteristics of Potential Non-Covalent Interactions (Note: This table presents typical values for these types of interactions found in the literature.)

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Energy (kcal/mol)
Hydrogen Bonding C-H (Methyl/Phenyl)N (Pyridine)2.2 - 2.8 (H···N)-1.5 to -3.0
Hydrogen Bonding C-H (Methyl/Phenyl)O (External)2.3 - 3.0 (H···O)-1.0 to -2.5
π–π Stacking Phenyl RingPyridine Ring3.3 - 3.8 (Centroid-Centroid)-2.0 to -5.0

Intramolecular Interactions and Their Influence on Molecular Conformation

The conformation of this compound is significantly influenced by intramolecular interactions, primarily the steric hindrance between the substituent groups attached to the pyridine ring. In the parent compound, 2-phenylpyridine (B120327), the two aromatic rings are twisted with respect to one another. Density functional theory (DFT) calculations have shown this twist angle to be around 21 degrees, which is about half the value observed for biphenyl. nih.gov This non-planar conformation arises from a balance between the stabilizing π-conjugation that favors planarity and the repulsive steric interactions between the ortho-hydrogens on the adjacent rings.

The conformational preferences dictated by these intramolecular forces are crucial, as they can affect how the molecule interacts with other molecules, such as in catalytic processes or biological systems. For example, studies on glycopeptides have shown that the presence of a β-methyl group can render certain conformations, allowed in a serine-linked analogue, as disallowed in a threonine-linked one, demonstrating that the nature of the substituent dictates the conformational organization around it. nih.gov

Table 1: Comparison of Dihedral Angles in Phenyl-Pyridine Systems

CompoundSubstituentsMethodDihedral Angle (°)
N-Phenylpyridine-2-carbamideAmide linkerX-ray1.8 nih.gov
2-PhenylpyridineNoneDFT~21 nih.gov
This compound2-CH₃, 3-CH₃-Expected to be >21°

This table presents known data for related compounds to illustrate the impact of substituents on the inter-ring dihedral angle. The value for this compound is a prediction based on steric principles.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the formation and functionalization of pyridine derivatives. By modeling the reaction pathways, researchers can identify intermediates, transition states, and determine the energetic feasibility of a proposed mechanism.

Potential Energy Surface Calculations

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of the geometric coordinates of its atoms. libretexts.org It provides a landscape of all possible conformations, with valleys representing stable intermediates and mountain passes corresponding to transition states. For a chemical reaction, the path of lowest energy from reactants to products on the PES is known as the reaction coordinate.

For reactions involving substituted pyridines, such as C-H activation or cross-coupling, DFT calculations are commonly used to map out the PES. researchgate.netnih.gov For instance, in the hydrochlorination of acetylene (B1199291) catalyzed by N-doped carbon, DFT calculations of the PES showed that the reaction pathway involving pyridinic nitrogen sites was the most favorable. researchgate.net The calculations revealed the energies of intermediates and transition states, identifying the rate-determining step of the reaction. researchgate.net Similarly, calculations on the reaction between a tridehydroquinolinium cation and cyclohexane (B81311) were performed at the M06-2X/6-311++G(d,p) level of theory to generate the PES and understand the reaction dynamics. researchgate.net These studies illustrate how PES calculations can provide detailed mechanistic insights into complex reactions involving pyridine-like structures.

Activation Energy and Reaction Pathway Predictions

The activation energy (Ea), or Gibbs free energy of activation (ΔG‡), is the energy barrier that must be overcome for a reaction to occur. It represents the energy difference between the reactants and the transition state on the potential energy surface. Computational modeling is frequently used to predict these barriers, which is crucial for understanding reaction kinetics and selectivity.

For example, in a study of a titanium-catalyzed alkyne carboamination, DFT calculations were used to determine the activation barriers for different reaction pathways. acs.org The computed potential energy surface showed that the activation barrier for one pathway was significantly lower than for another, explaining the observed product selectivity. acs.org In another study on the electrochemical insertion of carbon into pyridines, DFT calculations revealed that the activation energy for forming a para-insertion intermediate was lower (ΔG‡ = 17.64 kcal mol⁻¹) than for a meta-insertion pathway (ΔG‡ = 18.67 kcal mol⁻¹), indicating that the reaction is under kinetic control. acs.org These examples demonstrate the predictive power of computational methods in determining reaction outcomes by comparing the activation energies of competing pathways. For a reaction involving this compound, similar computational approaches could be used to predict its reactivity and the most likely pathways for its synthesis or functionalization.

Prediction of Spectroscopic Parameters from First Principles

Ab initio and DFT methods have become indispensable tools for predicting spectroscopic parameters, providing a powerful complement to experimental characterization. mdpi.com By calculating properties like NMR chemical shifts and vibrational frequencies, computational models can aid in structure elucidation and the interpretation of complex spectra.

Calculated NMR Chemical Shifts and Coupling Constants

The calculation of NMR chemical shifts from first principles, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a well-established technique. nih.govnih.gov These calculations can accurately predict ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra. nih.gov The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.govnih.gov

For substituted pyridines, numerous studies have demonstrated the utility of comparing calculated and experimental NMR data. acs.orgrsc.org Discrepancies between calculated and experimental values can sometimes point to errors in the proposed structure or highlight interesting electronic or conformational effects. nih.gov For this compound, theoretical calculations could distinguish between the various aromatic and aliphatic carbons, and predict the chemical shifts based on the specific electronic environment of each nucleus. The symmetry of the molecule influences the number of unique signals; for instance, the highly symmetrical 2,3-dimethylbutane (B166060) shows only two ¹³C NMR signals despite having six carbon atoms. docbrown.info Although no specific calculated data for this compound was found, the table below illustrates the format of such predictive data, using experimental values from a related compound as a placeholder.

Table 2: Illustrative Calculated ¹³C NMR Chemical Shifts for a Phenylpyridine Derivative This table uses experimental data for 3-Methyl-2-phenylpyridine for illustrative purposes to show what a computational prediction would entail. rsc.org

AtomPredicted Chemical Shift (δ, ppm)
Pyridine C2158.6
Pyridine C3130.7
Pyridine C4138.4
Pyridine C5122.0
Pyridine C6146.9
Phenyl C1'140.5
Phenyl C2'/C6'128.1
Phenyl C3'/C5'128.9
Phenyl C4'127.8
Methyl C (on Pyridine)20.0

Simulated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can reliably simulate vibrational spectra by computing the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities, which can be visualized as a theoretical spectrum.

Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experiment. nih.gov Comparing a simulated spectrum to an experimental one is a powerful method for confirming a molecular structure. For complex molecules, this comparison can help assign specific absorption bands to the vibrations of particular functional groups. nih.gov For this compound, a simulated vibrational spectrum would show characteristic frequencies for the C-H stretching of the aromatic rings and methyl groups, the C=C and C=N stretching modes of the pyridine ring, and the skeletal vibrations of the entire molecule. This computational analysis would be invaluable for interpreting its experimental IR and Raman spectra.

Applications of 2,3 Dimethyl 6 Phenylpyridine in Advanced Materials and Catalysis

Ligand Design in Homogeneous and Heterogeneous Catalysis

The utility of pyridine-based ligands in catalysis is well-documented, with their nitrogen atom serving as an effective donor for a wide range of transition metals. The substituents on the pyridine (B92270) ring play a crucial role in modulating the properties of the resulting metal complexes, impacting their stability, solubility, and catalytic performance.

Coordination Chemistry with Transition Metals for Catalytic Transformations

The coordination of pyridine derivatives to transition metals is a fundamental aspect of their application in catalysis. The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. The electronic properties of the pyridine ligand, influenced by its substituents, directly affect the electron density at the metal center, which in turn governs the catalytic activity of the complex.

In the case of 2,3-dimethyl-6-phenylpyridine, the two methyl groups at the 2- and 3-positions are electron-donating, increasing the basicity of the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal center. Furthermore, the phenyl group at the 6-position can participate in cyclometalation, a process where the metal center activates a C-H bond on the phenyl ring to form a stable chelate ring. This has been observed in related 2-phenylpyridine (B120327) compounds, leading to the formation of highly stable and catalytically active complexes with metals like palladium, platinum, rhodium, and iridium. nih.govnih.gov The cyclometalation of 2-phenylpyridine derivatives with palladium(II) salts, for instance, can proceed even at room temperature. nih.gov

The steric hindrance provided by the methyl groups in this compound can also influence the coordination geometry and the accessibility of the metal center to substrates, which can be a critical factor in determining the selectivity of a catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, the use of sterically hindered pyridine ligands has been shown to significantly affect the reactivity and yield of the desired products. nih.gov

Table 1: Comparison of Properties of Related Pyridine Ligands

Compound Key Features Potential Influence on Catalysis
Pyridine Unsubstituted parent compound Baseline for electronic and steric effects
2-Phenylpyridine Phenyl group at C2 Potential for cyclometalation, leading to stable catalysts nih.govnih.gov
2,3-Lutidine Two electron-donating methyl groups Increased basicity, stronger metal coordination chemicalbook.comguidechem.com
2,6-Di-tert-butylpyridine Bulky substituents at C2 and C6 Significant steric hindrance, can act as a non-coordinating base nih.gov
This compound Combination of features Increased basicity, potential for cyclometalation, moderate steric hindrance

Chiral Ligands for Enantioselective Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric catalysis, which employs chiral catalysts to selectively produce one enantiomer over the other, is a powerful tool for achieving this goal. The design of chiral ligands is central to the development of effective asymmetric catalysts.

While there is no direct report on chiral derivatives of this compound, the principles of chiral ligand design can be applied to envision its potential in enantioselective catalysis. Chirality can be introduced into the this compound scaffold in several ways:

Atropisomerism: The restricted rotation around the C-C bond connecting the pyridine and phenyl rings could potentially lead to stable atropisomers if suitable bulky substituents are introduced at the ortho positions of the phenyl ring or at the 3-position of the pyridine ring.

Chiral Substituents: Attaching a chiral auxiliary to either the pyridine or the phenyl ring is a common strategy for creating chiral ligands. For instance, a chiral group could be introduced via the methyl substituents.

P-Chiral Phosphine (B1218219) Groups: The introduction of a phosphine group, which can be rendered chiral at the phosphorus atom (P-chiral), is a well-established method for creating highly effective chiral ligands for a variety of asymmetric transformations, including hydrogenation and cross-coupling reactions. nih.govnih.govjst.go.jp The functionalization of the methyl groups of this compound could provide a route to such P-chiral phosphine ligands.

The resulting chiral this compound-based ligands could be applied in various metal-catalyzed asymmetric reactions, such as those catalyzed by rhodium and palladium complexes. nih.gov

Building Blocks in Complex Organic Synthesis

The structural motifs present in this compound make it a potentially valuable building block for the synthesis of more complex molecules, including polyheterocyclic systems and analogues of natural products.

Precursors for Polyheterocyclic Systems

Polyheterocyclic compounds, which contain multiple fused heterocyclic rings, are of great interest due to their diverse biological activities and applications in materials science. nih.gov The this compound core offers several reactive sites that could be exploited for the construction of fused ring systems.

The methyl groups at the 2- and 3-positions can be functionalized through various reactions, such as oxidation, halogenation, or deprotonation followed by reaction with electrophiles. These functionalized derivatives can then undergo intramolecular cyclization reactions to form fused rings. For instance, the condensation of functionalized pyridines is a common strategy for the synthesis of polyheterocyclic compounds. nih.gov Multicomponent reactions (MCRs) are also powerful tools for the efficient construction of complex heterocyclic architectures from simple starting materials. nih.gov

Scaffolds for Natural Product Synthesis Analogues

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogues, which are structurally related to the natural product but may have improved properties, is a key strategy in drug discovery. The pyridine ring is a common motif in many biologically active natural products and synthetic drugs.

While there are no specific examples of this compound being used as a scaffold for natural product analogues, its structural features suggest its potential in this area. The phenylpyridine moiety is present in a number of compounds with interesting biological activities. For example, derivatives of 2-phenylpyridine have been investigated as insecticidal agents. mdpi.com The 2,3-dimethylpyridine (2,3-lutidine) unit is also found in some natural products and is used as an intermediate in the synthesis of pharmaceuticals. chemicalbook.comguidechem.com The combination of these two fragments in this compound could lead to novel molecular scaffolds for the synthesis of analogues of known bioactive compounds or for the discovery of new ones.

Components in Supramolecular Architectures and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. The design of molecules that can self-assemble into well-defined supramolecular architectures is a major goal in this field, with applications in areas such as molecular recognition, sensing, and nanotechnology.

Pyridine-based ligands are widely used in supramolecular chemistry due to their ability to coordinate to metal ions in a predictable manner, leading to the formation of discrete metallacycles and coordination polymers. mdpi.comrsc.orgmdpi.com The phenylpyridine unit, in particular, can participate in π-π stacking interactions, which can play a significant role in directing the self-assembly process.

The this compound molecule possesses both a coordinating nitrogen atom and an aromatic phenyl group, making it a candidate for use in the construction of supramolecular structures. The methyl groups can influence the solubility and packing of the molecules in the solid state. The interplay of metal-ligand coordination, π-π stacking, and steric effects could lead to the formation of unique and potentially functional supramolecular architectures. For instance, the self-assembly of azopyridine derivatives has been shown to form fibrous structures, with halogen bonding playing a key role in their formation. mdpi.com Similar principles could be applied to systems based on this compound.

Design of Host-Guest Systems and Molecular Recognition Elements

Host-guest chemistry relies on the specific, non-covalent interactions between a larger host molecule and a smaller guest molecule. While direct research on this compound as a primary host is limited, its structural motifs are relevant to the design of molecular recognition systems. For instance, pyridine-containing macrocycles are known to form stable complexes with various guest molecules. The principles of host-guest chemistry are often applied in drug delivery, where macrocyclic hosts like cyclodextrins can encapsulate hydrophobic drug molecules, enhancing their solubility and stability. nih.gov The phenyl and methyl groups of this compound contribute to a hydrophobic character that could be exploited in the design of specific binding pockets within larger host structures.

Self-Assembled Nanostructures and Soft Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures. The interplay of hydrogen bonding, metal coordination, and π-π stacking interactions involving pyridine and phenyl rings can drive the formation of well-defined nanoscale architectures. For example, amphiphilic molecules containing pyridine units can self-assemble in solution to form micelles or vesicles. These self-assembled structures have applications in areas such as drug delivery and the creation of functional soft materials. The specific stereochemistry and electronic distribution of this compound could be harnessed to direct the self-assembly of more complex and functional nanostructures.

Functional Organic Materials

The electronic properties of this compound, which can be tuned through chemical modification, make it a candidate for incorporation into a variety of functional organic materials. These materials are at the forefront of innovations in electronics and sensor technology.

Optoelectronic Applications (e.g., Fluorescent Probes, Light-Emitting Materials)

Pyridine-based compounds are integral to the development of optoelectronic materials, including fluorescent probes and organic light-emitting diodes (OLEDs). The fluorescence properties of these materials often arise from intramolecular charge transfer (ICT) processes, where an electron-donating part of the molecule transfers an electron to an electron-accepting part upon photoexcitation.

While specific data on the fluorescence of this compound is not widely reported, related phenylpyridine derivatives are known to be highly fluorescent and are used as ligands in emissive metal complexes for OLEDs. wikipedia.org The photophysical properties of such materials can be significantly influenced by their molecular structure and the surrounding environment. For example, aggregation-induced emission (AIE) is a phenomenon where the fluorescence of a molecule is enhanced in the aggregated state. acs.orgacs.org

The development of fluorescent probes for detecting specific analytes is another key application. These probes are designed to exhibit a change in their fluorescence upon binding to the target species. Pyridine-containing structures are often used in fluorescent probes for detecting metal ions and other biologically important molecules. researchgate.netmdpi.comnih.gov

Table 1: Photophysical Properties of a Related Phenylpyridine-Based Fluorescent Probe

Compound Excitation Max (nm) Emission Max (nm) Application
CDPP-2PF6 Not specified ~650 nm Long-term membrane and migrasome imaging

Data sourced from a study on dicationic NIR AIEgens for cell imaging. acs.org

Electrochemical Properties and Redox-Active Systems

The pyridine ring in this compound can participate in redox reactions, making it a component for redox-active systems. The electrochemical behavior of pyridine-containing molecules is often studied using techniques like cyclic voltammetry. In transition metal complexes, the pyridine ligand can be redox-active, meaning it can be reversibly oxidized and reduced. This property is crucial for applications in catalysis and energy storage.

For instance, ruthenium and iridium complexes with phenylpyridine ligands are well-known photoredox catalysts. mdpi.com The redox potentials of these complexes can be tuned by modifying the ligands, which in turn affects their catalytic activity. The electron-donating methyl groups on the pyridine ring of this compound would be expected to influence its redox properties, making it a potentially valuable ligand in the design of new catalysts.

Table 2: Redox Potentials of Ruthenium Complexes with Pyridine-Based Ligands

Complex Ru(III)/Ru(II) Reduction Potential (V)
[Ru(bpy)3]2+ 1.29
[Ru(py-NHC)3]2+ 1.12
[Ru(py-MIC)3]2+ 0.68
[Ru(py-aNHC)3]2+ 0.14

This table illustrates how modifications to pyridine-based ligands can alter the redox properties of metal complexes. mdpi.com

Sensor Development Based on Molecular Recognition

Chemical sensors are devices that detect and respond to the presence of a specific chemical substance. The development of these sensors often relies on the principle of molecular recognition, where a receptor molecule selectively binds to the target analyte. The pyridine nitrogen of this compound can act as a binding site for Lewis acidic species, including metal ions and certain organic molecules.

By incorporating this compound into a larger molecular framework that also contains a signaling unit (e.g., a fluorophore), it is possible to design a sensor where the binding event at the pyridine nitrogen leads to a detectable change in the signal. The selectivity of the sensor would be determined by the specific steric and electronic environment around the binding site, which is influenced by the methyl and phenyl substituents.

Emerging Research Avenues and Future Challenges for 2,3 Dimethyl 6 Phenylpyridine

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of polysubstituted pyridines has traditionally relied on classical methods like the Hantzsch or Chichibabin syntheses. rsc.orgwikipedia.org However, modern chemistry is increasingly focused on green and sustainable processes that maximize atom economy and minimize waste. acs.org For 2,3-dimethyl-6-phenylpyridine, future research will likely concentrate on developing one-pot, multicomponent reactions (MCRs) that construct the complex ring system in a single, efficient operation. orgchemres.org

Recent advances in pyridine (B92270) synthesis offer a roadmap for this development. Methodologies using readily available and inexpensive starting materials under metal-free conditions are particularly promising. rsc.orgorganic-chemistry.org For instance, base-catalyzed three-component reactions of ynals, isocyanates, and amines have been shown to produce highly substituted pyridines with high regioselectivity. organic-chemistry.org Similarly, four-component cyclization strategies using simple aldehydes, ketones, and an ammonia (B1221849) source like ammonium (B1175870) iodide represent a sustainable pathway. rsc.org Adapting such MCRs to produce this compound would be a significant step forward. The goal is to move away from multi-step procedures that often involve harsh conditions or metal catalysts toward more environmentally benign alternatives. organic-chemistry.orgorganic-chemistry.org

Synthetic StrategyKey FeaturesPotential for this compound Synthesis
Multicomponent Reactions (MCRs) One-pot synthesis, high atom economy, operational simplicity. orgchemres.orgCould enable direct assembly from simple precursors like a phenyl-containing ynal, a dimethyl-substituted amine/enamine, and another component.
Metal-Free Annulation Avoids transition metal catalysts, reducing cost and environmental impact. mdpi.comorganic-chemistry.orgA [3+3] annulation strategy could be devised using appropriate enamine and α,β-unsaturated precursors.
Microwave-Assisted Synthesis Shorter reaction times, often leading to higher yields and purer products. acs.orgnih.govCan accelerate traditional or modern syntheses, making the production faster and more energy-efficient.

Exploration of Novel Reactivity Patterns under Unconventional Conditions (e.g., Photoredox Catalysis, Mechanochemistry)

Unconventional activation methods are revolutionizing organic synthesis, and their application to pyridine chemistry is a burgeoning field. These techniques offer pathways to novel reactivity that are inaccessible under standard thermal conditions.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional methods. nih.gov This technique has been successfully applied to the synthesis of pyridine-containing ligands and metal complexes. rsc.orgnih.gov The application of mechanochemistry could lead to a sustainable, solid-state synthesis of this compound, potentially unlocking new solid forms or reactivities. acs.org Research into mechanochemical multicomponent reactions for pyridine synthesis is a promising and rapidly developing area. nih.gov

Unconventional ConditionPrinciplePotential Application to this compound
Photoredox Catalysis Uses visible light to generate radical intermediates for bond formation. acs.orgrsc.orgC-H functionalization of the pre-formed ring or synthesis via radical cyclization precursors.
Mechanochemistry Uses mechanical energy to drive reactions, often in the absence of bulk solvent. nih.govrsc.orgSolvent-free, sustainable synthesis from solid-state precursors; discovery of new polymorphic forms.

Integration with Advanced In-Situ Analytical Techniques for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and ensuring scalability. The integration of advanced in-situ analytical techniques allows chemists to monitor reactions in real-time, providing a wealth of kinetic and mechanistic data that is often missed by traditional endpoint analysis.

For the synthesis of this compound, techniques like in-situ infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy could be invaluable. For example, in-situ IR has been used to study the mechanism of pyridine base formation from acrolein and ammonia, identifying key intermediates and reaction kinetics. researchgate.net Similarly, flow chemistry setups coupled with in-situ NMR analysis have been used to safely prepare and consume unstable reagents for pyridine amination, allowing for rapid reaction optimization. researchgate.netvapourtec.com Applying these methods to a proposed MCR for this compound would allow for the precise identification of intermediates, the elucidation of the reaction pathway, and the rapid optimization of conditions such as temperature, catalyst loading, and reaction time.

Advanced Computational Design and Predictive Modeling of Pyridine-Based Systems

Computational chemistry is a powerful partner to experimental work, enabling the prediction of molecular properties, reaction outcomes, and electronic structures. nih.gov For pyridine-based systems, Density Functional Theory (DFT) calculations are routinely used to understand reactivity. For instance, DFT has been used to determine that the C-2 carbon is the most electrophilic center in substituted nitropyridines, guiding studies of their nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

In the context of this compound, computational modeling can be applied in several ways:

Predicting Reactivity: DFT calculations can model the energies of frontier molecular orbitals (HOMO/LUMO) to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of functionalization strategies. nih.gov

Designing Catalysts: If this compound is to be used as a ligand, computational tools can model the resulting metal complexes, predicting their geometry, stability, and electronic properties, which are key to their catalytic activity. rsc.org

Screening Properties: Properties relevant to materials science, such as the electronic bandgap and charge transport characteristics, can be predicted, allowing for the in silico screening of this compound-containing materials before committing to their synthesis. rsc.org

Computational MethodApplication AreaPredicted Outcome for this compound
Density Functional Theory (DFT) Reactivity PredictionIdentification of the most reactive sites for C-H functionalization or substitution reactions. researchgate.net
Molecular Docking Materials/Catalyst DesignPrediction of binding modes and energies when used as a ligand in a metal complex. rsc.org
Property Prediction Materials ScienceEstimation of electronic properties (HOMO/LUMO levels) for applications in OLEDs or solar cells. rsc.org

Interdisciplinary Research Opportunities in Non-Biological Chemical Sciences and Materials Engineering

The unique substitution pattern of this compound—combining the electron-donating methyl groups with the π-system of the phenyl ring—makes it a compelling building block for advanced materials. The pyridine ring itself is a key component in materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.org

Future research could position this compound as a strategic ligand or molecular component in several areas:

Organometallic Catalysis: The electronic properties of a pyridine-containing ligand can be tuned by substituents, which in turn regulates the reactivity of the metal center it is coordinated to. rsc.org The specific steric hindrance and electronic nature of this compound could be exploited to create novel iron, ruthenium, or iridium complexes with unique catalytic activities for C-C coupling or hydrogenation reactions. rsc.orgresearchgate.net

Organic Electronics: Donor-acceptor pyridine derivatives are widely used as electron-transporting materials (ETMs) in OLEDs. rsc.org The frontier energy levels (HOMO/LUMO) of these materials can be finely tuned by altering the substituents on the pyridine core. This compound could serve as a core or a peripheral group in a larger conjugated system designed to optimize charge injection and transport.

Functional Polymers and Frameworks: Pyridine units can be incorporated into porous polymers or metal-organic frameworks (MOFs). The nitrogen atom provides a specific binding site for guest molecules or metal ions, making such materials interesting for gas storage, separation, or heterogeneous catalysis. The specific shape of this compound could direct the formation of frameworks with tailored pore sizes and chemical environments.

Q & A

Q. What are the recommended synthetic routes for 2,3-dimethyl-6-phenylpyridine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) or cyclization of pre-functionalized intermediates. For example, a pyridine core can be functionalized via halogenation followed by methyl group addition using organometallic reagents (e.g., Grignard). Optimization requires monitoring reaction parameters (temperature, catalyst loading, solvent polarity). Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying intermediates and final product purity .
  • Data Consideration :
ParameterOptimal Range
Catalyst (Pd-based)2-5 mol%
Temperature80-120°C
SolventToluene/DMF

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm methyl and phenyl substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns if crystals are obtainable.
    Cross-referencing with computational models (DFT calculations) can predict chemical shifts and validate experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, assay variability, or unaccounted stereochemistry. Mitigation steps:

Reproducibility Checks : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere) .

Advanced Purity Analysis : Use HPLC coupled with diode-array detection (DAD) to identify trace impurities .

Docking Studies : Compare computational binding affinity predictions with experimental IC50_{50} values to validate target interactions .

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

  • Methodological Answer : Direct functionalization is challenging due to steric hindrance from methyl groups. Strategies include:
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to position substituents.
  • C-H Activation : Employ palladium catalysts with tailored ligands (e.g., bidentate phosphines) for selective modification .
  • Protecting Groups : Temporarily block reactive sites during synthesis.

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • Lipophilicity (LogP) : Use software like MarvinSuite or ACD/Labs with fragment-based contribution methods.
  • Solubility : Molecular dynamics simulations (e.g., COSMO-RS) account for solvent interactions.
  • Toxicity : QSAR models (e.g., ProTox-II) predict potential hazards when experimental data are limited .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Gaps and Future Directions

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer :
  • Read-Across Analysis : Use data from structurally similar compounds (e.g., 2,6-dimethylpyridine) to estimate persistence and bioaccumulation .
  • In Silico Models : Apply tools like ECOSAR to predict acute aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.